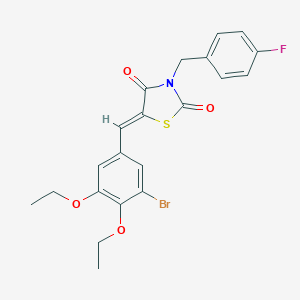
3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione, also known as FMB-TZD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMB-TZD belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is known to inhibit the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione enhances insulin signaling, leading to improved glucose uptake and glycemic control. 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation. This inhibition leads to apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione inhibits the activity of PTP1B and Akt, leading to improved insulin signaling and apoptosis of cancer cells. In vivo studies have shown that 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione improves glucose uptake and glycemic control in animal models of type 2 diabetes. 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the growth of cancer cells in animal models of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its ability to inhibit the activity of PTP1B and Akt, leading to improved insulin signaling and apoptosis of cancer cells. 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione is also relatively easy to synthesize, and high yields can be obtained. The limitations of using 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its limited solubility in water, which can make it difficult to use in certain assays. 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of Akt. Another direction is to study the compound's effects on other signaling pathways and cellular processes. Additionally, the potential use of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione as a therapeutic agent for type 2 diabetes and cancer should be further explored. Finally, the development of more potent and selective analogs of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluorobenzylamine with 4-methoxy-3-methylbenzaldehyde in the presence of sodium hydroxide to form the Schiff base. The Schiff base is then reacted with thiazolidine-2,4-dione in the presence of acetic acid to form 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione. The synthesis method has been optimized to obtain high yields of the compound.
Scientific Research Applications
3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties. The compound has been studied for its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes. 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
Product Name |
3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C19H16FNO3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO3S/c1-12-9-14(5-8-16(12)24-2)10-17-18(22)21(19(23)25-17)11-13-3-6-15(20)7-4-13/h3-10H,11H2,1-2H3/b17-10- |
InChI Key |
DUOSSFORSUAFLL-YVLHZVERSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-bromo-4,5-diethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302086.png)
![methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B302087.png)
![N'-(3-chloro-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302089.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302094.png)
![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)


![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302100.png)
![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)


![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)